molecular formula C17H13F3 B12603300 Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- CAS No. 647028-06-6

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-

Cat. No.: B12603300
CAS No.: 647028-06-6
M. Wt: 274.28 g/mol
InChI Key: DBHCZRNKZOXNHL-UHFFFAOYSA-N
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Description

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-: is an organic compound characterized by a benzene ring substituted with a 2-phenyl-1-cyclobuten-1-yl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(2-phenyl-1-cyclobuten-1-yl)thio]-
  • Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-
  • 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene

Uniqueness

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

647028-06-6

Molecular Formula

C17H13F3

Molecular Weight

274.28 g/mol

IUPAC Name

1-(2-phenylcyclobuten-1-yl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C17H13F3/c18-17(19,20)14-8-6-13(7-9-14)16-11-10-15(16)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

DBHCZRNKZOXNHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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